molecular formula C19H15N3O3 B2404479 (Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide CAS No. 1424358-32-6

(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide

Cat. No.: B2404479
CAS No.: 1424358-32-6
M. Wt: 333.347
InChI Key: WQLRQMRNFIBGHS-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a synthetically designed small molecule that incorporates a cyanoacrylamide core conjugated with furan and methylphenyl-oxazole heterocyclic systems. This specific architecture, featuring an electron-withdrawing cyano group and a prop-2-enamide linker, is characteristic of compounds investigated for their potential as modulators of biological targets, such as the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel . The presence of the furan ring, a common motif in bioactive molecules and platform chemicals derived from biomass, enhances the compound's relevance in medicinal chemistry and drug discovery . The 2-(4-methylphenyl)-1,3-oxazol-4-yl moiety further contributes to the molecule's complexity and potential for specific target interaction, as oxazole derivatives are frequently explored for their diverse pharmacological properties . This compound is supplied strictly for non-human, non-therapeutic research applications. It is intended for use in fundamental scientific investigations, including but not limited to: in vitro assay development for ion channel research, structure-activity relationship (SAR) studies in medicinal chemistry, and as a chemical probe for interrogating biological pathways. Researchers value this compound for its defined molecular structure, which allows for precise study design. All necessary handling should be performed by qualified professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-13-4-6-14(7-5-13)19-22-16(12-25-19)11-21-18(23)15(10-20)9-17-3-2-8-24-17/h2-9,12H,11H2,1H3,(H,21,23)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLRQMRNFIBGHS-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and oxazole rings

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The furan and oxazole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Cyano to carboxylic acid derivative.

  • Reduction: Cyano to amine.

  • Substitution: Substituted furan and oxazole derivatives.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares structural motifs with several documented analogs (Table 1). Key comparisons include:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Core Structure Substituents Key Functional Groups
Target Compound (Z)-prop-2-enamide 2-Cyano, 3-furan, N-oxazolylmethyl Cyano, furan, oxazole, amide
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile (Z)-prop-2-enenitrile Sulfonamido, formylphenyl, 4-methylphenyl Cyano, sulfonamide, formyl
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile (Z)-prop-2-enenitrile Sulfonamido, formylphenyl, 4-chlorophenyl Cyano, sulfonamide, chloro
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate (Z)-prop-2-enoate Sulfonamido, formylphenyl, methyl ester Ester, sulfonamide
  • Electronic Effects: The cyano group in the target compound increases electron-withdrawing character compared to ester or sulfonamide groups in analogs .
  • Heterocyclic Influence : The oxazole ring in the target compound may enhance hydrogen-bonding capabilities (via N-atoms) compared to sulfonamide-linked analogs .

Physicochemical Properties (Inferred)

  • Solubility: The oxazole and furan rings likely reduce hydrophobicity compared to purely aromatic analogs (e.g., –4), but solubility remains moderate due to the cyano group’s polarity .
  • Crystallinity : Analogous compounds (e.g., ) exhibit ordered crystal packing via C–H···O interactions; the target compound may adopt similar 2D networks stabilized by oxazole N-atoms and furan O-atoms .

Biological Activity

(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.481.93
HCT-1160.782.84
A5490.191.54

The IC50 values indicate that this compound exhibits lower toxicity than the reference compounds, suggesting it may be a viable candidate for further development as an anticancer drug .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis has shown that the compound can arrest cell proliferation at the G1 phase and increase caspase 3/7 activity, which is indicative of apoptosis .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been shown to enhance biological activity. In contrast, electron-donating groups (EDGs) tend to reduce potency. For instance, modifications that introduce halogen atoms into the phenyl ring significantly decrease biological activity .

Study 1: In Vitro Evaluation

In a study evaluating various derivatives of the compound, it was found that certain modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values ranging from 0.11 to 1.47 µM. Notably, the reference compound doxorubicin exhibited similar or slightly lower activity in comparison .

Study 2: Molecular Docking Studies

Molecular docking studies have suggested strong hydrophobic interactions between the compound and target proteins involved in cancer progression. These studies provide insights into how structural modifications can influence binding affinity and biological activity .

Q & A

Q. What are the recommended synthetic routes for (Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Substitution reactions for furan-2-yl incorporation under alkaline conditions (e.g., NaOH in DMF at 60°C) .
  • Oxazole ring formation via cyclization of 4-methylphenyl precursors, often catalyzed by acidic or basic conditions .
  • Enamide formation through condensation of intermediates with cyanoacetic acid using coupling agents like EDCI in dichloromethane .
    Optimization can be achieved via continuous flow chemistry (e.g., Design of Experiments (DoE) to adjust residence time and temperature) .
Synthetic StepKey ConditionsReference
Furan substitutionNaOH, DMF, 60°C
Oxazole cyclizationAcOH, reflux
Enamide condensationEDCI, DCM, rt
Flow optimizationDoE, 80°C, 5 min

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign stereochemistry (Z-configuration) and verify substituent positions. For example, the enamide proton typically appears as a singlet near δ 7.2–7.5 ppm .
  • X-ray crystallography : Resolve geometric isomerism using SHELXL refinement .
  • HPLC/MS : Assess purity (>98%) and molecular ion confirmation .
TechniquePurposeReference
NMRStereochemical analysis
X-rayCrystal structure
HPLCPurity verification

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) observed during characterization?

  • Methodological Answer :
  • Deuterated solvent effects : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • Dynamic NMR : Detect conformational exchange broadening at variable temperatures.
  • Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .
  • Cross-reference crystallography : Validate NMR assignments with X-ray-derived bond lengths .

Q. What strategies are effective for analyzing the structure-activity relationship (SAR) of this compound in biological assays?

  • Methodological Answer :
  • Substituent variation : Modify the furan (e.g., 5-methylfuran) or oxazole (e.g., 4-fluorophenyl) groups to probe electronic/steric effects .
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or receptors) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., cyano-enamide as a hydrogen bond acceptor) .

Q. How can Design of Experiments (DoE) be applied to optimize the synthesis under continuous flow conditions?

  • Methodological Answer :
  • Factor screening : Vary temperature (60–100°C), residence time (2–10 min), and catalyst loading .
  • Response surface methodology (RSM) : Maximize yield using central composite design.
  • Statistical analysis : Apply ANOVA to identify significant factors (e.g., temperature dominates enamide formation) .
DoE ParameterRangeOptimal Value
Temperature60–100°C80°C
Residence Time2–10 min5 min
Catalyst1–5 mol%3 mol%

Q. What methods are suitable for investigating the reaction mechanism of key synthetic steps, such as cyclization or enamide formation?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Use deuterated reagents to identify rate-determining steps .
  • Trapping intermediates : Employ low-temperature NMR to detect transient species (e.g., oxazolinium ions) .
  • Computational modeling : Simulate transition states (e.g., via Gaussian) to map energy profiles .

Q. How can computational chemistry aid in predicting crystallographic packing or stability?

  • Methodological Answer :
  • Hirshfeld surface analysis : Predict intermolecular interactions (e.g., π-π stacking between furan and oxazole) .
  • Molecular dynamics (MD) : Simulate crystal lattice stability under thermal stress .
  • Polymorph screening : Use Mercury CSD software to identify preferred packing motifs .

Data Contradiction Analysis

Q. How should conflicting reports on synthetic yields or biological activity be critically evaluated?

  • Methodological Answer :
  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Meta-analysis : Compare solvent systems (e.g., DMF vs. THF) and catalyst batches .
  • Biological assay validation : Use standardized protocols (e.g., IC50 determination with positive controls) .

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